molecular formula C9H11N5O3 B3857922 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

Cat. No. B3857922
M. Wt: 237.22 g/mol
InChI Key: XCJCMGKNITUTBG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide, also known as MNHC, is a chemical compound with potential applications in scientific research. This compound has been studied for its potential use in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood. However, it has been suggested that 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide induces apoptosis in cancer cells by activating the caspase cascade. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to have low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is its high yield and purity, which makes it easy to obtain for lab experiments. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to have low toxicity, which is important for the development of new drugs. However, one of the limitations of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide. One potential direction is the development of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide as a new anti-cancer drug. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer activity in various studies, and further research is needed to determine its potential as a therapeutic agent. Another potential direction is the study of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide as an anti-inflammatory agent. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases. Additionally, the development of new synthesis methods for 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide may allow for the production of larger quantities of the compound, which could facilitate further research.

Scientific Research Applications

2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

properties

IUPAC Name

2-[(E)-(2-methoxyphenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-17-8-5-3-2-4-7(8)6-11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJCMGKNITUTBG-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C(/N)\N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5347-97-7
Record name NSC1525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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